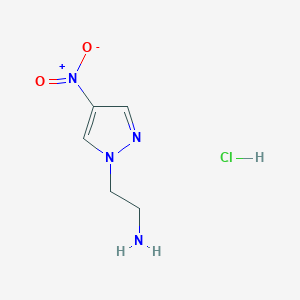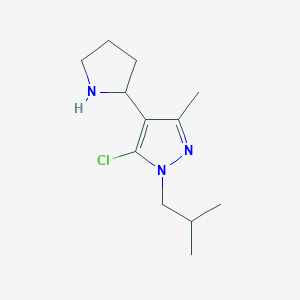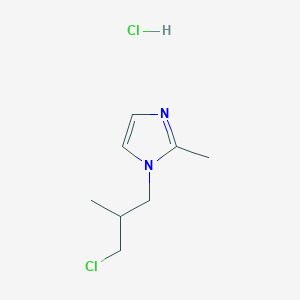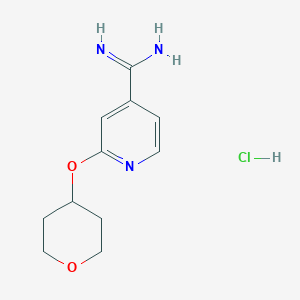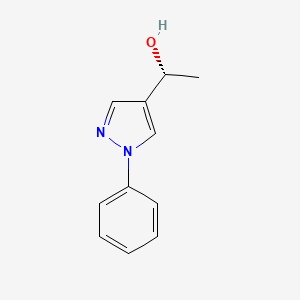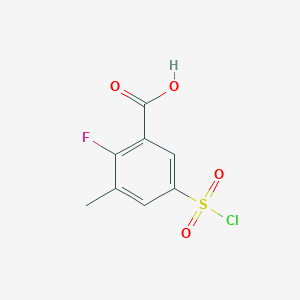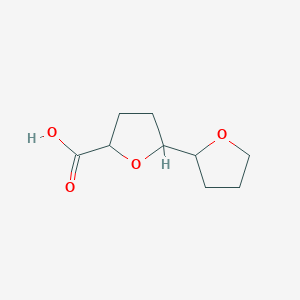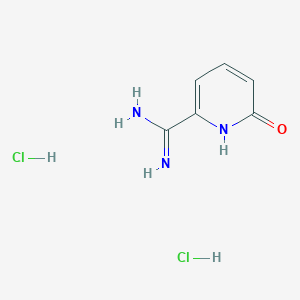
6-Oxo-1,6-dihydropyridine-2-carboximidamide dihydrochloride
概要
説明
It is a white crystalline powder that is soluble in water and ethanol.
作用機序
Target of Action
The primary targets of 6-Oxo-1,6-dihydropyridine-2-carboximidamide dihydrochloride are the Matrix Metalloproteinases (MMPs) . MMPs are a group of enzymes that play a crucial role in the degradation of extracellular matrix components, which is essential for tissue remodeling and cell migration .
Mode of Action
This compound interacts with its targets, the MMPs, by inhibiting their activity . The compound has shown potent and highly selective activity in inhibiting MMP-13 , which is involved in the degradation of collagen in human tissues and is associated with various pathological conditions .
Biochemical Pathways
The inhibition of MMPs by this compound affects the extracellular matrix remodeling pathway . By inhibiting MMP-13, the compound prevents the degradation of collagen, thereby influencing tissue remodeling and cell migration processes .
Pharmacokinetics
As a soluble crystalline powder, it is expected to have good bioavailability.
Result of Action
The molecular effect of this compound’s action is the inhibition of MMP-13 activity . This leads to a decrease in collagen degradation, affecting tissue remodeling and cell migration processes at the cellular level .
Action Environment
It is known that the compound is stable at a storage temperature of 4 degrees celsius.
生化学分析
Biochemical Properties
6-Oxo-1,6-dihydropyridine-2-carboximidamide dihydrochloride plays a crucial role in biochemical reactions, particularly in the inhibition of certain enzymes. It has been shown to interact with matrix metalloproteinases (MMPs), specifically MMP 3, MMP 12, and MMP 13 . These interactions are highly selective, with the compound exhibiting potent inhibitory effects on MMP 13. The nature of these interactions involves the binding of this compound to the active sites of these enzymes, thereby preventing their catalytic activity and subsequent degradation of extracellular matrix components.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the expression of genes involved in the regulation of the extracellular matrix, which in turn impacts cell adhesion, migration, and proliferation . Additionally, this compound can alter cellular metabolism by inhibiting enzymes that play key roles in metabolic pathways, leading to changes in metabolite levels and metabolic flux.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active sites of target enzymes, such as MMPs, and inhibits their activity by blocking substrate access. This inhibition is achieved through the formation of stable enzyme-inhibitor complexes, which prevent the enzymes from catalyzing their respective reactions . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard storage conditions, with minimal degradation observed over extended periods . Its long-term effects on cellular function can vary depending on the experimental conditions and the duration of exposure. In vitro studies have shown that prolonged exposure to this compound can lead to sustained inhibition of target enzymes and persistent changes in gene expression, which may have implications for cellular homeostasis and function.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, the compound exhibits selective inhibition of target enzymes with minimal adverse effects. At higher doses, it can induce toxic effects, including cellular toxicity and organ damage . Threshold effects have been observed, where the compound’s efficacy in inhibiting target enzymes plateaus beyond a certain dosage, while the risk of adverse effects increases. These findings highlight the importance of optimizing dosage regimens to achieve the desired therapeutic effects while minimizing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can modulate metabolic flux by inhibiting key enzymes involved in the synthesis and degradation of metabolites . This modulation can lead to changes in metabolite levels, which may have downstream effects on cellular processes and overall metabolic homeostasis. Additionally, this compound can influence the activity of cofactors, such as NAD+ and FAD, which are essential for various enzymatic reactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by transporter proteins, facilitating its intracellular accumulation and localization . Once inside the cell, this compound can bind to various intracellular proteins, influencing its distribution and activity. The compound’s localization within specific cellular compartments can affect its interactions with target enzymes and other biomolecules, thereby modulating its biochemical effects.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be targeted to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be directed to the cytoplasm or other organelles, where it can modulate enzymatic activity and metabolic processes. The precise localization of this compound within the cell is essential for its biochemical and cellular effects.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxo-1,6-dihydropyridine-2-carboximidamide dihydrochloride can be achieved through various synthetic routes. One common method involves the hydroxylation of pyridine-2-carboxylic acid using microbial processes. For instance, Alcaligenes faecalis (DSM 6269) grown on pyridine-2-carboxylic acid induces regiospecific hydroxylation to produce 6-oxo-1,6-dihydropyridine-2-carboxylic acid .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale microbial fermentation processes, followed by purification steps to isolate the desired product. The reaction conditions are optimized to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
6-Oxo-1,6-dihydropyridine-2-carboximidamide dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can occur at different positions on the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amine derivatives.
科学的研究の応用
6-Oxo-1,6-dihydropyridine-2-carboximidamide dihydrochloride has a wide range of scientific research applications, including:
Medicinal Chemistry: It is used in the design and synthesis of novel drugs targeting various diseases.
Biochemistry: The compound is studied for its interactions with enzymes and other biomolecules.
Pharmacology: It is evaluated for its potential therapeutic effects and pharmacokinetic properties.
Industry: The compound is used in the development of new materials and chemical processes.
類似化合物との比較
Similar Compounds
Some similar compounds include:
Uniqueness
6-Oxo-1,6-dihydropyridine-2-carboximidamide dihydrochloride is unique due to its highly selective inhibition of MMP-13, which makes it a valuable compound for studying tissue remodeling and developing therapeutic agents targeting collagen degradation .
特性
IUPAC Name |
6-oxo-1H-pyridine-2-carboximidamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O.2ClH/c7-6(8)4-2-1-3-5(10)9-4;;/h1-3H,(H3,7,8)(H,9,10);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAPNHVLFLGEMBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC(=C1)C(=N)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


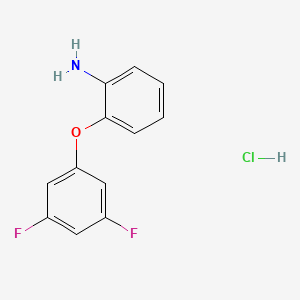
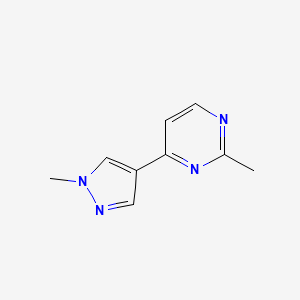
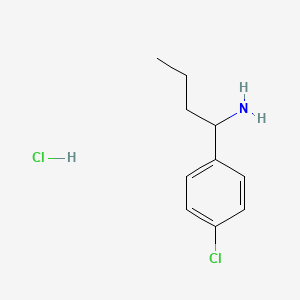
![2-{2-[(methylamino)methyl]-1H-1,3-benzodiazol-1-yl}ethan-1-ol dihydrochloride](/img/structure/B1431725.png)
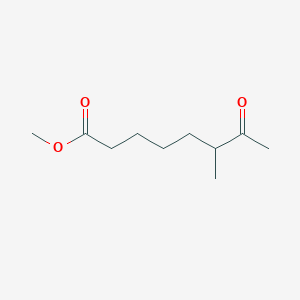
![6,6,8,8-Tetramethyl-7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B1431728.png)
![3-[2-(Methylamino)ethyl]-1,3-oxazolidin-2-one hydrochloride](/img/structure/B1431729.png)
